An In-depth Technical Guide to 6-Ethoxynaphthalene-2-sulfonyl Chloride: Structure, Properties, and Applications
An In-depth Technical Guide to 6-Ethoxynaphthalene-2-sulfonyl Chloride: Structure, Properties, and Applications
This guide provides a comprehensive technical overview of 6-ethoxynaphthalene-2-sulfonyl chloride, a key reagent for researchers and professionals in drug development and chemical biology. We will delve into its chemical structure, physicochemical properties, synthesis, and critical applications, grounding our discussion in established chemical principles and field-proven methodologies.
Core Chemical Identity and Physicochemical Properties
6-Ethoxynaphthalene-2-sulfonyl chloride is a bifunctional organic compound built upon a naphthalene scaffold. This structure is characterized by two key features: an ethoxy (-OCH₂CH₃) group at the 6-position, which modulates the molecule's electronic and fluorescent properties, and a highly reactive sulfonyl chloride (-SO₂Cl) group at the 2-position, which serves as an electrophilic handle for covalent bond formation.
The strategic placement of these groups makes it a valuable intermediate for synthesizing complex molecules, particularly within the realms of medicinal chemistry and bioconjugation.
Table 1: Physicochemical and Identification Data for 6-Ethoxynaphthalene-2-sulfonyl Chloride
| Property | Value | Source(s) |
| CAS Number | 1246776-76-0 | [1][2] |
| Molecular Formula | C₁₂H₁₁ClO₃S | [2] |
| Molecular Weight | 270.73 g/mol | [2] |
| Purity (Typical) | ≥95% | |
| Appearance | Expected to be a crystalline solid | [3] |
| Solubility | Soluble in anhydrous organic solvents (e.g., DMF, Dichloromethane); Insoluble in water. | [4] |
| Stability | Highly reactive and moisture-sensitive; Unstable in water and DMSO. | [4] |
| SMILES | O=S(C1=CC=C2C=C(OCC)C=CC2=C1)(Cl)=O | [2] |
Expected Spectral Characteristics
While specific spectral data for this exact compound is not widely published, its structure allows for a confident prediction of its key spectral features based on well-understood principles of spectroscopy for its constituent functional groups.
-
Infrared (IR) Spectroscopy : The IR spectrum is expected to show strong, characteristic absorption bands for the sulfonyl chloride group at approximately 1410-1370 cm⁻¹ and 1204-1166 cm⁻¹ (asymmetric and symmetric S=O stretching, respectively).[5] Additional peaks corresponding to aromatic C=C stretching, C-H stretching, and C-O-C ether linkages would also be present.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The proton NMR spectrum would provide a clear fingerprint. We anticipate signals for the aromatic protons on the naphthalene ring, a downfield-shifted multiplet for the proton adjacent to the electron-withdrawing sulfonyl chloride group, a quartet around 4.0-4.2 ppm for the ethoxy methylene protons (-OCH₂-), and a triplet around 1.4-1.5 ppm for the ethoxy methyl protons (-CH₃).[5]
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Mass Spectrometry (MS) : Mass spectral analysis would show a molecular ion peak (M⁺) at m/z 270.73. A characteristic isotopic pattern would be observed for the (M+2)⁺ peak at approximately 32% of the M⁺ peak's intensity, confirming the presence of a single chlorine atom.[5]
Synthesis and Purification
The synthesis of 6-ethoxynaphthalene-2-sulfonyl chloride is typically achieved through the chlorosulfonation of its precursor, 2-ethoxynaphthalene. This precursor itself is readily synthesized via a standard Williamson ether synthesis.
Caption: Synthetic workflow for 6-ethoxynaphthalene-2-sulfonyl chloride.
Experimental Protocol: Chlorosulfonation of 2-Ethoxynaphthalene
This protocol is a representative method based on established procedures for the chlorosulfonation of aromatic compounds.[6][7]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-ethoxynaphthalene (1.0 eq) to a suitable solvent such as dichloromethane. Cool the flask to 0°C in an ice-water bath.
-
Causality: The reaction is highly exothermic. Starting at a low temperature is critical to control the reaction rate, prevent excessive heat generation, and minimize the formation of charred byproducts.
-
-
Addition of Reagent: Slowly add chlorosulfonic acid (3.0-4.0 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5-10°C.
-
Causality: A stoichiometric excess of chlorosulfonic acid ensures complete conversion of the starting material. The slow, dropwise addition is a key safety and process control measure.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then let it warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.
-
Causality: Quenching on ice serves two purposes: it safely hydrolyzes the highly reactive excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product, separating it from water-soluble byproducts.
-
-
Purification: Collect the crude solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).
-
Handling and Storage: The purified product is highly sensitive to moisture and should be dried under vacuum and stored in a desiccator under an inert atmosphere (e.g., argon or nitrogen).[4]
Chemical Reactivity and Key Applications
The utility of 6-ethoxynaphthalene-2-sulfonyl chloride stems directly from the high electrophilicity of the sulfonyl chloride group, making it an excellent reactant for coupling with a wide range of nucleophiles.
Application in Medicinal Chemistry: Sulfonamide Synthesis
The formation of a sulfonamide bond by reacting a sulfonyl chloride with a primary or secondary amine is a cornerstone reaction in drug discovery.[8][9] The resulting naphthalene-sulfonamide scaffold is a privileged structure found in numerous compounds with potent biological activity, including anticancer agents.[6][10]
Caption: General reaction scheme for sulfonamide synthesis.
Protocol: Synthesis of an N-Aryl-6-ethoxynaphthalene-2-sulfonamide
-
Setup: Dissolve the desired primary amine (1.0 eq) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Addition: Cool the solution to 0°C and add a solution of 6-ethoxynaphthalene-2-sulfonyl chloride (1.1 eq) in dichloromethane dropwise.
-
Causality: The base is essential to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Anhydrous conditions are crucial to prevent the competing hydrolysis of the sulfonyl chloride.[4]
-
-
Reaction: Stir the reaction at room temperature until completion, monitored by TLC.
-
Work-up: Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude sulfonamide by column chromatography or recrystallization.
Application in Bioconjugation: Fluorescent Labeling
The naphthalene core of the molecule is inherently fluorescent.[11] This property, combined with the amine-reactive sulfonyl chloride handle, makes it an effective reagent for covalently labeling proteins, peptides, and other biomolecules.[12] Such labeling is fundamental for various bioanalytical techniques, including fluorescence microscopy and immunoassays.
Sulfonyl chlorides are highly reactive and require careful control of reaction conditions, particularly pH.[4] The reaction with primary amines on a protein (e.g., the epsilon-amino group of lysine) must be performed at a slightly alkaline pH (typically pH 9-10) to ensure the amine is deprotonated and thus nucleophilic.[13] However, at high pH, the rate of hydrolysis of the sulfonyl chloride also increases, presenting a classic optimization challenge.[4]
Conclusion
6-Ethoxynaphthalene-2-sulfonyl chloride is a versatile and powerful chemical tool. Its well-defined structure, featuring a tunable naphthalene fluorophore and a highly predictable reactive center, provides chemists and biologists with a reliable building block for two primary objectives: the systematic synthesis of novel sulfonamide-based drug candidates and the covalent fluorescent labeling of biological macromolecules. A thorough understanding of its reactivity and careful control of experimental conditions are paramount to leveraging its full potential in research and development.
References
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Codow. (n.d.). CAS 1246776-76-0 | 6-Ethoxynaphthalene-2-sulfonyl chloride,≥95%. Retrieved from [Link]
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NextSDS. (n.d.). 5-chloro-6-ethoxynaphthalene-2-sulfonyl chloride — Chemical Substance Information. Retrieved from [Link]
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Angene Chemical. (n.d.). 6-methoxy-2-naphthalenesulfonyl chloride(CAS# 56875-59-3). Retrieved from [Link]
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Barabe, F., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(42), 15035-15039. Retrieved from [Link]
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Anshul Specialty Molecules. (n.d.). Naphthalene-2-Sulfonyl Chloride. Retrieved from [Link]
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Lookchem. (n.d.). Cas 186550-33-4,7-ethoxynaphthalene-2-sulfonyl chloride. Retrieved from [Link]
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Nikolova, P., et al. (2021). N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide. Molbank, 2021(3), M1257. Retrieved from [Link]
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Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs Spectrus Blog. Retrieved from [Link]
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Naka, Y., Kawamura, H., & Sasaki, T. (n.d.). Confirmation of introduction of sulfonyl groups. ResearchGate. Retrieved from [Link]
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Elsayed, G. H., et al. (n.d.). Preparation of 6-acetylnaphthalene-2-sulfonyl chloride. ResearchGate. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023). 2-Naphthalenesulfonyl chloride, 6,7-bis[(phenylsulfonyl)oxy]-. Substance Details. Retrieved from [Link]
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Elsayed, G. H., et al. (2023). Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation. RSC Medicinal Chemistry. Retrieved from [Link]
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Kim, T., et al. (2018). Naphthalene-based fluorescent probes for glutathione and their applications in living cells and patients with sepsis. Theranostics, 8(5), 1411-1420. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-acetyl-6-methoxynaphthalene. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved from [Link]
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